Fenimide

説明

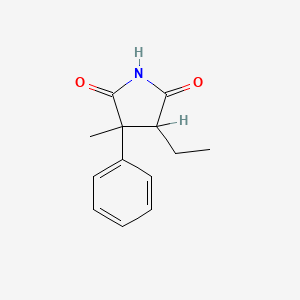

Fenimide (CAS 60-45-7) is an antipsychotic agent with the molecular formula C₁₃H₁₅NO₂ and the IUPAC name 3-Ethyl-2-methyl-2-phenylsuccinimide. Structurally, it features a pyrrolidinedione core substituted with ethyl, methyl, and phenyl groups. Fenimide is regulated by the U.S. FDA and European Medicines Agency (EMA) and is classified under HS 29251995 in international trade . Its mechanism of action involves modulation of central nervous system (CNS) receptors, though its exact pharmacodynamic profile remains less characterized compared to newer antipsychotics.

特性

IUPAC Name |

4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMHOATUARGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861600 | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-45-7 | |

| Record name | Fenimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes: Fenimide can be synthesized through various routes, including cyclization reactions.

Reaction Conditions: The specific conditions depend on the chosen synthetic method.

Industrial Production: Information on industrial-scale production methods for Fenimide is limited, but it may involve optimization of existing synthetic routes.

化学反応の分析

科学的研究の応用

Chemistry: Fenimide may serve as a building block in organic synthesis.

Biology: Limited information exists on its biological applications.

Medicine: Fenimide’s potential medicinal uses require further investigation.

Industry: Its industrial applications remain to be explored.

作用機序

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares Fenimide with four compounds sharing therapeutic or structural similarities:

Pharmacological and Clinical Differences

Fenimide vs. Fluspiperone

- Therapeutic Profile : Both are antipsychotics, but Fluspiperone’s piperidine moiety may confer affinity for dopamine D₂ receptors, similar to haloperidol, whereas Fenimide’s succinimide backbone suggests a distinct receptor interaction .

Fenimide vs. Fosenazide

- Functional Groups : Fosenazide’s diphenylphosphinyl and hydrazide groups may increase metabolic stability but pose hepatotoxicity risks, unlike Fenimide’s simpler succinimide structure .

- Dual Indication: Fosenazide’s antidepressant activity (via hydrazide-mediated monoamine oxidase inhibition) contrasts with Fenimide’s singular antipsychotic focus .

Fenimide vs. Fenflumizole

Research and Development Insights

- Synthesis : Fenimide’s synthesis involves alkylation of phenylsuccinimide precursors, whereas Fluspiperone and Fosenazide require halogenation and phosphorous-based reactions, respectively .

- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (e.g., GC×GC-TOF/MS) are critical for quantifying these compounds in pharmacokinetic studies .

生物活性

Fenimide, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes current findings on the biological activity of Fenimide, supported by data tables and case studies.

1. Antimicrobial Activity

The antimicrobial properties of Fenimide have been evaluated against various pathogens. A study reported significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives of Fenimide exhibited potent antistaphylococcal activity.

Table 1: Antimicrobial Activity of Fenimide Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-F-4-CF3 | 10 | S. aureus |

| 2-Br-5-CF3 | 15 | MRSA |

| 3-Cl-4-Br | 12 | S. aureus |

These findings suggest that structural modifications to Fenimide can enhance its antimicrobial efficacy, particularly against resistant strains of bacteria .

2. Anti-Inflammatory Potential

Fenimide has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that specific derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Some compounds increased NF-κB activity by 10-15%, indicating a complex interplay between structure and biological activity.

Table 2: Anti-Inflammatory Effects of Fenimide Derivatives

| Compound | NF-κB Activity Change (%) | IC50 (µM) |

|---|---|---|

| 2-CF3-4-F | -9 | >20 |

| 3-CF3-4-NO2 | +10 | 6.5 |

| 2,6-Br-3-Cl-4-F | +15 | >20 |

The results imply that the position and type of substituents on the phenyl ring are critical for tuning the pro-inflammatory or anti-inflammatory potential of Fenimide derivatives .

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of Fenimide derivatives, particularly in relation to cell proliferation inhibition in cancer cell lines. For example, certain modifications at the 7 or 4 positions of naringenin led to enhanced inhibitory effects on HCT116 colon cancer cells.

Table 3: Anticancer Activity of Fenimide Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Naringenin | 36.75 | HCT116 |

| Modified Compound A | 20.01 | HCT116 |

| Modified Compound B | 1.20 | HCT116 |

These results suggest that chemical modifications can significantly improve the biological activities of compounds derived from Fenimide, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various Fenimide derivatives found that compounds with specific halogen substitutions had enhanced activity against MRSA, highlighting the importance of molecular structure in antimicrobial effectiveness .

- Inflammation Modulation : Research indicated that certain derivatives could inhibit TNF-α production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

- Cancer Cell Proliferation : In vitro assays showed that modified naringenin derivatives derived from Fenimide significantly inhibited CDK2/cyclin E kinase activity, correlating with reduced proliferation rates in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。